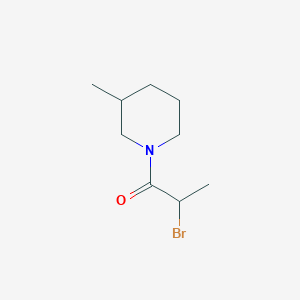

1-(2-Bromopropanoyl)-3-methylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Bromopropanoyl)-3-methylpiperidine” is a specific organic compound, likely a derivative of piperidine. Piperidine is a common organic compound that serves as a building block in the synthesis of many pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “1-(2-Bromopropanoyl)-3-methylpiperidine” were not found, related compounds such as 2-Bromopropanoyl bromide have been used in the synthesis of various compounds .

Applications De Recherche Scientifique

Heterocyclic Chemistry and Antibacterial Properties

1-(2-Bromopropanoyl)-3-methylpiperidine has been utilized in heterocyclic chemistry, particularly in the synthesis of 1,3,4-oxadiazole derivatives with significant therapeutic potential. These derivatives, synthesized through reactions involving 3-methylpiperidine, have shown moderate to excellent antibacterial properties and noteworthy anti-enzymatic activity against urease enzymes. A notable example is 1-{[4-({[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)phenyl]sulfonyl}-3-methylpiperidine, which emerged as a potent inhibitor in this context (Rehman et al., 2019).

Spectral Analysis and Synthesis of Derivatives

Another study highlights the synthesis and spectral analysis of 5-substituted-1,3,4- oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides. This research extends the applications of methylpiperidine derivatives, which are structurally elucidated by spectral data and have shown valuable antibacterial properties (Aziz‐ur‐Rehman et al., 2017).

Thermochemistry and Stability Analysis

The thermochemical behavior of methylpiperidines, including 1-methylpiperidine, has been analyzed to understand their stability and conformational behavior. This research contributes to a deeper comprehension of the influence of the methyl group in the stability of piperidine rings, which is crucial for applications in organic synthesis and medicinal chemistry (Ribeiro da Silva et al., 2006).

Role in Hydrodenitrogenation

1-(2-Bromopropanoyl)-3-methylpiperidine derivatives have been studied in the context of hydrodenitrogenation (HDN) processes. This research provides insights into the role of β-hydrogen atoms in HDN and contributes to the understanding of the reaction mechanisms involving alkylpiperidines (Egorova et al., 2002).

Applications in Insect Repellency

Derivatives of methylpiperidines, such as 1-[3-cyclohexen-1-ylcarbonyl]-2-methylpiperidine, have been investigated for their effectiveness as insect repellents. Research in this area focuses on stereochemical effects and their impact on repellent efficacy against blood-feeding arthropods like mosquitoes (Klun et al., 2001).

Mécanisme D'action

Target of Action

Similar compounds such as 2-bromopropionyl bromide have been used in the synthesis of cellulose macroinitiators . These macroinitiators play a crucial role in the atom transfer radical polymerization of acrylates .

Mode of Action

It’s known that similar compounds like 2-bromopropionyl bromide can acylate cellulose in ionic liquid 1-allyl-3-methylimidazolium chloride . This process results in the formation of cellulose macroinitiators, which are used in the synthesis of polymers .

Biochemical Pathways

It’s known that similar compounds can be involved in the synthesis of cellulose macroinitiators, which are crucial in the polymerization of acrylates .

Result of Action

Similar compounds have been used in the synthesis of cellulose macroinitiators, which play a crucial role in the polymerization of acrylates .

Action Environment

It’s known that similar compounds can be sensitive to moisture .

Propriétés

IUPAC Name |

2-bromo-1-(3-methylpiperidin-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO/c1-7-4-3-5-11(6-7)9(12)8(2)10/h7-8H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEQZEUUTTZQRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C(C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromopropanoyl)-3-methylpiperidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2463985.png)

![(6-Ethylpyrimidin-4-yl)-(2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2463986.png)

![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2463990.png)

![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2463991.png)

![5-(3,5-dimethoxybenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2463992.png)

![N-cyclohexyl-3-[2-[2-(2-methoxyethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]propanamide](/img/structure/B2463993.png)

![2-(2-Oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2463994.png)

![Pyrazolo[1,5-a]pyridin-3-yl(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2463998.png)

![1-Pyridin-3-yl-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2464000.png)

![2-Methyl-4-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2464006.png)